5-Bromothiophene-2-sulfonyl fluoride

Catalog No.
S898328
CAS No.
108158-00-5
M.F
C4H2BrFO2S2
M. Wt
245.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromothiophene-2-sulfonyl fluoride

CAS Number

108158-00-5

Product Name

5-Bromothiophene-2-sulfonyl fluoride

IUPAC Name

5-bromothiophene-2-sulfonyl fluoride

Molecular Formula

C4H2BrFO2S2

Molecular Weight

245.1 g/mol

InChI

InChI=1S/C4H2BrFO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H

InChI Key

YZLKSNCDWSSCNL-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)Br)S(=O)(=O)F

Canonical SMILES

C1=C(SC(=C1)Br)S(=O)(=O)F

Organic Chemistry

Synthesis of 5-Arylthiophene-2-sulfonamides

Fluorosulfonylation

Synthesis of 5-Arylthiophene-2-Sulfonylacetamide Derivatives

Synthesis of 5-Bromothiophene-2-Sulfonyl Acetamide

While information on 5-bromothiophene-2-sulfonyl fluoride (BrSF) is scarce, it appears to be a derivative of a more commonly studied compound, 5-bromothiophene-2-sulfonyl chloride (BrSCl). BrSCl is an organosulfur compound used as a reagent in organic synthesis []. There is no scientific literature readily available on the origin or specific significance of BrSF in research.


Molecular Structure Analysis

Based on its name, BrSF is likely to have a similar structure to BrSCl, with a fluorine atom replacing the chlorine. This structure would consist of a five-membered thiophene ring with a bromine atom attached at position 5. A sulfonyl group (SO2F) would be bonded to the thiophene ring at position 2. The presence of the halogen (fluorine or chlorine) and the electron-withdrawing sulfonyl group are likely the key features of the molecule, potentially making it a reactive intermediate for further functionalization [].


Chemical Reactions Analysis

  • Synthesis: BrSF could potentially be synthesized from BrSCl through a nucleophilic substitution reaction, where a fluoride ion (F-) displaces the chloride ion (Cl-).
BrS(O2Cl)C4H2 + F-  → BrS(O2F)C4H2 + Cl-
  • Decomposition: The sulfonyl fluoride group (SO2F) is known to be susceptible to hydrolysis in water, forming hydrogen fluoride (HF) and a sulfonic acid.

XLogP3

2.7

GHS Hazard Statements

H314 (97.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Dates

Modify: 2023-08-16

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